7-Azaindirubin-3′-oxime: Potent Antiproliferative Activity in 57 Cancer Cell Lines vs. Reduced Kinase Inhibition
The target compound is the immediate synthetic precursor to 7-azaindirubin-3′-oxime, which demonstrates a differentiated profile of potent antiproliferative activity despite reduced kinase inhibition compared to other indirubin derivatives [1]. This is a key differentiator, as it suggests a mechanism of action that is not solely dependent on its kinase inhibition profile [1]. This contrasts with other indirubins, which are primarily recognized as broad kinase inhibitors [1].
| Evidence Dimension | Antiproliferative activity (best GI50) vs. Kinase inhibition |
|---|---|
| Target Compound Data | Best GI50 = 0.77 μM; Kinase inhibition: reduced activity compared to other indirubin derivatives |
| Comparator Or Baseline | Other known indirubin derivatives (general class) |
| Quantified Difference | Potent antiproliferative activity (GI50 = 0.77 μM) despite showing reduced kinase inhibition relative to other indirubin derivatives. |
| Conditions | Antiproliferative activity was assessed across a panel of 57 cancer cell lines [1]. |
Why This Matters
This matters for procurement because it identifies the target compound as the gateway to a unique pharmacological profile—potent antiproliferative activity that is not simply correlated with broad kinase inhibition, offering a potentially novel mechanism of action for cancer research.
- [1] Kritsanida, M., et al. Synthesis and antiproliferative activity of 7-azaindirubin-3′-oxime, a 7-aza isostere of the natural indirubin pharmacophore. J Nat Prod, 2009, 72(12), 2199-202. View Source
